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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzoic acid

Cat. No.: B181750

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Amino-4-methoxybenzoic acid (CAS No: 4294-95-5), a valuable building block in organic
synthesis and drug discovery. The following sections detail its characteristic signatures in
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for 2-Amino-4-methoxybenzoic acid are summarized in
the tables below, facilitating easy reference and comparison.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
7.59 d 1H Ar-H (H-6)
6.23 d 1H Ar-H (H-5)
6.09 dd 1H Ar-H (H-3)
3.70 S 3H -OCHs
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Solvent: DMSO-ds

. i 13 1
Chemical Shift (8) ppm Assignment
168.5 -COOH
163.0 C-4
152.5 C-2
133.0 C-6
105.0 C-1
102.5 C-5
98.0 C-3
55.0 -OCHs

Note: These are predicted chemical shifts. Experimental values may vary.

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Intensity Assignment

3400 - 3300 Strong N-H stretch (amine)

3300 - 2500 Broad O-H stretch (carboxylic acid)
3050 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (methyl)

1700 - 1650 Strong C=0 stretch (carboxylic acid)
1620 - 1580 Medium N-H bend (amine)

1600 - 1450 Medium C=C stretch (aromatic ring)
1250 - 1200 Strong C-O stretch (aryl ether)
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Note: These are characteristic absorption ranges for the functional groups present. The
spectrum was recorded on a Bruker Tensor 27 FT-IR instrument.[1]

Table 4: Mass Spectrometry Data
m/z Interpretation
167 [M]* (Molecular ion)[1]
149 [M - H20]*
122 [M - COOHJ* or [M - H20 - HCN]*[1]

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 10-20 mg of 2-Amino-4-methoxybenzoic acid was
dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds) in a standard 5 mm NMR
tube. The sample was gently agitated to ensure complete dissolution.

e Instrumentation: *H and 3C NMR spectra were acquired on a 400 MHz NMR spectrometer.

e 'H NMR Acquisition: The proton spectrum was recorded with a spectral width of 16 ppm, a
relaxation delay of 1 second, and 16 scans. The free induction decay (FID) was Fourier
transformed with an exponential line broadening of 0.3 Hz.

e 13C NMR Acquisition: The carbon spectrum was acquired using a proton-decoupled pulse
sequence. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans
were used.

o Data Processing: All spectra were referenced to the residual solvent peak of DMSO-de (0 =
2.50 ppm for *H and & = 39.52 ppm for 13C). The data was processed using standard NMR
software.
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Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: A small amount of solid 2-Amino-4-methoxybenzoic acid was finely
ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture
was then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for
Attenuated Total Reflectance (ATR) measurements, the solid sample was placed directly
onto the ATR crystal.[1]

e Instrumentation: The IR spectrum was recorded using a Bruker Tensor 27 FT-IR
spectrometer.[1]

o Data Acquisition: The spectrum was collected in the range of 4000-400 cm~* with a
resolution of 4 cm~1. A background spectrum of the empty sample compartment (or the clean
ATR crystal) was recorded and automatically subtracted from the sample spectrum. A total of
32 scans were co-added to improve the signal-to-noise ratio.

o Data Processing: The resulting spectrum was plotted as transmittance (%) versus
wavenumber (cm~1).

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-Amino-4-methoxybenzoic acid was prepared in
a volatile organic solvent such as methanol or ethyl acetate. The solution was filtered
through a 0.2 um syringe filter before injection.

e Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms)
and an electron ionization (El) source was used.

o Chromatographic Conditions: The injector temperature was set to 250°C. The oven
temperature program was initiated at 100°C, held for 2 minutes, then ramped to 280°C at a
rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant
flow rate.

o Mass Spectrometry Conditions: The ion source temperature was maintained at 230°C. Mass
spectra were recorded in the m/z range of 40-400 amu using electron ionization at 70 eV.
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o Data Analysis: The mass spectrum corresponding to the chromatographic peak of 2-Amino-
4-methoxybenzoic acid was analyzed for its molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-4-methoxybenzoic acid.
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Workflow for Spectroscopic Characterization

Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
2-Amino-4-methoxybenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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